molecular formula C18H14N6O4S B2981080 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396802-51-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Katalognummer: B2981080
CAS-Nummer: 1396802-51-9
Molekulargewicht: 410.41
InChI-Schlüssel: LDZWWEBGDBWAPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a novel heterocyclic compound designed for advanced research in medicinal chemistry and neuroscience. Its molecular architecture, incorporating benzothiazole, oxazole, and pyrazine pharmacophores, is of significant interest for investigating neurodegenerative diseases. This structural class has demonstrated potent activity as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs), which are crucial targets in regulating excitatory neurotransmission . By modulating AMPAR kinetics, including desensitization and deactivation rates, related compounds have shown neuroprotective potential by mitigating excitotoxicity, a process implicated in conditions such as epilepsy and Alzheimer's disease . Furthermore, analogous benzothiazole-carboxamide derivatives have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease, with additional multipotent activity against the aggregation of pathological proteins like α-synuclein and tau . This suggests that the compound may serve as a valuable chemical tool for probing complex pathways in protein aggregation and neuronal survival. Researchers can utilize this compound to explore its potential multi-target mechanisms of action and its efficacy in cellular and animal models of neurological disorders. For Research Use Only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4S/c1-2-27-10-3-4-11-14(7-10)29-18(22-11)24-16(26)13-9-28-17(21-13)23-15(25)12-8-19-5-6-20-12/h3-9H,2H2,1H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZWWEBGDBWAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, which is then ethoxylated. The pyrazine carboxamide and oxazole carboxamide groups are introduced through subsequent reactions involving amide bond formation and cyclization reactions under controlled conditions. Common reagents used in these steps include ethyl bromide, pyrazine-2-carboxylic acid, and oxalyl chloride, with catalysts such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Core

The 6-ethoxy group on the benzothiazole ring is a critical feature shared with compounds such as N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) . This substituent enhances cytotoxicity against cancer cell lines (A549, MCF7-MDR, HT1080) compared to methoxy or nitro analogs. For example, replacing the ethoxy group with a nitro group (as in N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide ) reduces solubility and alters target affinity due to increased electron-withdrawing effects .

Table 1: Substituent Impact on Benzothiazole Derivatives

Compound Name Substituent on Benzothiazole Key Biological Activity Reference
Target Compound 6-Ethoxy Hypothesized kinase inhibition N/A
2c (N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide) 6-Ethoxy Cytotoxicity (IC₅₀: 8–12 µM)
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 6-Methoxy Not reported (structural analog)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-...acetamide 6-Nitro VEGFR-2 inhibition (IC₅₀: 0.8 µM)
Heterocyclic Appendages and Linker Groups

The oxazole-pyrazine-carboxamide chain in the target compound distinguishes it from analogs with simpler linkers. For instance:

  • N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide () replaces the benzothiazole with an acetylsulfamoylphenyl group, resulting in a lower molecular weight (430.4 g/mol vs. ~500 g/mol estimated for the target compound) and altered polarity .

Table 2: Heterocyclic Appendages and Linker Comparisons

Compound Name Heterocyclic Components Linker Type Molecular Weight (g/mol) Reference
Target Compound Oxazole, pyrazine Carboxamide ~500 (estimated) N/A
Compound Oxazole, pyrazine Carboxamide 430.4
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-...thioacetamide Quinazolinone, thioacetamide Thioacetamide 523.6
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamide Triazole, thioether Thioether ~450 (estimated)

Biologische Aktivität

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms, and effects on various biological systems, supported by data tables and research findings.

Synthesis

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves the condensation of 6-ethoxybenzo[d]thiazole with pyrazine derivatives. The reaction conditions often include the use of specific solvents and catalysts to enhance yield and purity.

Reaction Scheme

  • Starting Materials :
    • 6-Ethoxybenzo[d]thiazole
    • Pyrazine-2-carboxamide
  • Reagents :
    • Acid catalysts (e.g., acetic acid)
    • Solvents (e.g., DMSO)
  • Procedure :
    • Mix reactants in a solvent under reflux conditions.
    • Purify the product through crystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies show that derivatives exhibit potent activity against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines.

CompoundCell LineIC50 (µM)
1A5495.2
2MCF7-MDR3.8
3HT10804.5

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study found that it exhibited moderate inhibitory effects against Staphylococcus aureus and some fungal strains, indicating its potential as an antimicrobial agent.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Candida albicans12
Aspergillus niger14

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Compounds like this often inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

Study 1: Cytotoxicity Evaluation

In a recent study, a series of benzo[d]thiazole derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide showed significant activity with an IC50 value lower than many standard chemotherapeutics.

Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of the compound against a panel of bacterial and fungal pathogens. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent.

Q & A

Q. Q1. What are the standard synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, and how is its purity validated?

Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

Amide coupling : Pyrazine-2-carboxylic acid is activated with reagents like HATU or EDCl/HOBt and coupled to the oxazole-4-carboxamide intermediate.

Thiazole ring formation : Cyclization of 6-ethoxybenzothiazole precursors using thiourea derivatives under reflux conditions .

Final assembly : The thiazole and oxazole moieties are linked via nucleophilic substitution or palladium-catalyzed cross-coupling .
Purity validation :

  • HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
  • 1H/13C NMR : Peaks at δ 8.5–9.0 ppm (pyrazine protons) and δ 1.4 ppm (ethoxy group) confirm structural integrity .

Q. Q2. How are intermediates like 6-ethoxybenzo[d]thiazol-2-amine synthesized and characterized?

Methodological Answer :

Synthesis : 6-ethoxybenzothiazole is prepared by reacting 2-aminothiophenol with ethyl chloroacetate, followed by nitration and reduction .

Characterization :

  • IR spectroscopy : Absorbance at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C ether) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 211.1 .

Advanced Synthesis Challenges

Q. Q3. How can low yields (<10%) in multi-step syntheses be optimized, particularly for pyrazine-oxazole coupling?

Methodological Answer : Low yields arise from steric hindrance or poor solubility. Optimization strategies include:

Solvent selection : Use DMF or DMSO to improve reactant solubility .

Catalytic systems : Employ Pd(PPh₃)₄ for cross-coupling steps (yield improvement from 5% to 35% observed in analogous compounds) .

Temperature control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates .

Q. Q4. How do conflicting bioactivity results (e.g., cytotoxicity vs. antimicrobial activity) inform SAR studies?

Methodological Answer : Data contradictions highlight substituent-dependent effects. For example:

Substituent Activity Reference
6-Ethoxy (benzothiazole)Cytotoxicity (IC₅₀: 2.1 µM, A549)
6-Chloro (benzothiazole)Antimicrobial (MIC: 12.5 µg/mL)
Approach :

Comparative docking : Analyze binding modes in kinase (cytotoxicity) vs. bacterial enzymes (antimicrobial) .

Electron-withdrawing groups : Enhance cytotoxicity by increasing membrane permeability .

Structural and Computational Analysis

Q. Q5. What crystallographic methods are recommended for resolving structural ambiguities in thiazole-oxazole hybrids?

Methodological Answer :

Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL for refinement .

Troubleshooting twinning : Apply the TWIN command in SHELXTL for pseudo-merohedral twinning common in heterocycles .

Validation : Check R-factor convergence (<5%) and Fo/Fc maps for electron density mismatches .

Q. Q6. How can DFT calculations predict the reactivity of the pyrazine-carboxamido group in nucleophilic substitutions?

Methodological Answer :

Modeling : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices for electrophilicity .

Reactivity hotspots : Pyrazine N-atoms show high electrophilicity (f⁻ > 0.1), favoring SNAr reactions at these positions .

Biological Evaluation

Q. Q7. What in vitro assays are suitable for evaluating cytotoxicity, and how are IC₅₀ discrepancies addressed?

Methodological Answer :

Assays :

  • MTT assay : A549 lung cancer cells, 48h incubation, λ = 570 nm .
  • Colony formation : Validate long-term inhibitory effects .

Discrepancy resolution :

  • Normalize data to positive controls (e.g., doxorubicin).
  • Use ANOVA to assess batch-to-batch variability (p < 0.05) .

Q. Q8. How are antimicrobial activities validated against resistant strains like Staphylococcus aureus?

Methodological Answer :

Microdilution method : Test concentrations from 1.56–100 µg/mL in Mueller-Hinton broth .

Resistance profiling : Compare MICs against methicillin-resistant (MRSA) vs. sensitive strains.

Mechanistic studies : Synchrotron FTIR to track cell wall disruption (amide I band shifts at 1650 cm⁻¹) .

Stability and Safety

Q. Q9. What protocols ensure safe handling of ethoxybenzothiazole intermediates?

Methodological Answer :

PPE : Nitrile gloves, FFP3 masks, and fume hoods for volatile intermediates .

Waste disposal : Segregate halogenated waste (e.g., chloroform extracts) for incineration .

Q. Q10. How does the ethoxy group influence hydrolytic stability under physiological conditions?

Methodological Answer :

pH-dependent degradation :

  • pH 7.4 (PBS) : 90% stability after 24h.
  • pH 1.2 (simulated gastric fluid) : 50% degradation due to ether cleavage .

Stabilization strategies : Co-crystallize with cyclodextrins to shield the ethoxy group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.